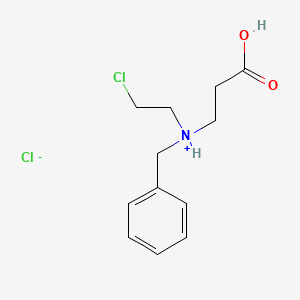
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with benzyl chloride and 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: Beta-alanine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-beta-alanine.
Introduction of the Chloroethyl Group: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable solvent and catalyst to introduce the chloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include N-benzyl-N-(2-substituted-ethyl)-beta-alanine derivatives.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Products include benzyl alcohol.
Hydrolysis: Products include beta-alanine and 2-chloroethylamine.
Applications De Recherche Scientifique
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular function. The benzyl group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets. The beta-alanine moiety can participate in metabolic pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(2-chloroethyl)amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- N-(2-Chloroethyl)dibenzylamine hydrochloride
Uniqueness
N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the beta-alanine group and therefore exhibit different reactivity and applications.
Propriétés
Numéro CAS |
91802-85-6 |
|---|---|
Formule moléculaire |
C12H17Cl2NO2 |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
Clé InChI |
FWACOTOTSNQGAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


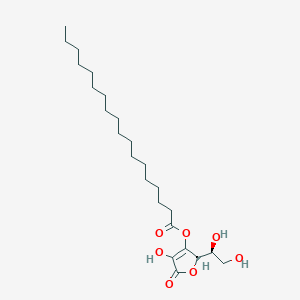
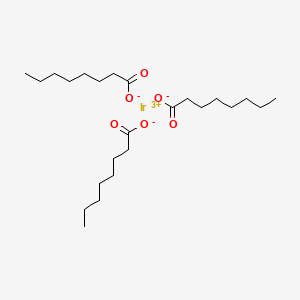
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
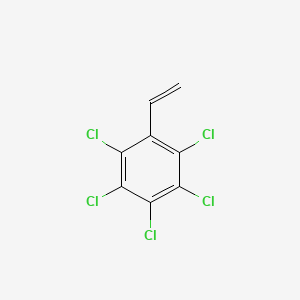
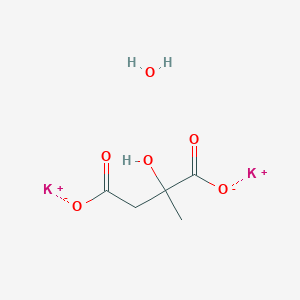
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
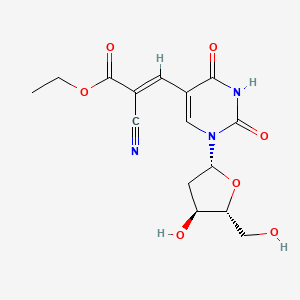
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)


